molecular formula C14H13FOS B14128346 (4-Ethoxyphenyl)(4-fluorophenyl)sulfane

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane

Cat. No.: B14128346
M. Wt: 248.32 g/mol
InChI Key: KEQONMKQIZTDGW-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C14H13FOS It is characterized by the presence of both ethoxy and fluorophenyl groups attached to a sulfane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-ethoxyphenyl and 4-fluorophenyl derivatives with a sulfur source. One common method involves the use of thiol or disulfide compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the sulfane bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfane to thiols or other reduced sulfur compounds using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, ethanol, DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-fluorophenyl)sulfane
  • (4-Ethoxyphenyl)(4-chlorophenyl)sulfane
  • (4-Ethoxyphenyl)(4-bromophenyl)sulfane

Uniqueness

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is unique due to the combination of ethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13FOS

Molecular Weight

248.32 g/mol

IUPAC Name

1-ethoxy-4-(4-fluorophenyl)sulfanylbenzene

InChI

InChI=1S/C14H13FOS/c1-2-16-12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,2H2,1H3

InChI Key

KEQONMKQIZTDGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)SC2=CC=C(C=C2)F

Origin of Product

United States

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